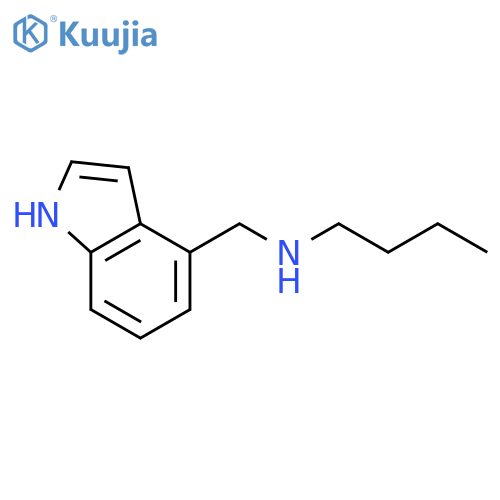Cas no 944885-43-2 (butyl(1H-indol-4-yl)methylamine)

944885-43-2 structure
商品名:butyl(1H-indol-4-yl)methylamine
butyl(1H-indol-4-yl)methylamine 化学的及び物理的性質
名前と識別子
-
- Butyl(1H-indol-4-ylmethyl)amine
- butyl(1H-indol-4-yl)methylamine
-
- インチ: 1S/C13H18N2/c1-2-3-8-14-10-11-5-4-6-13-12(11)7-9-15-13/h4-7,9,14-15H,2-3,8,10H2,1H3
- InChIKey: BWQLFFHYXXTOLC-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(CNCCCC)=CC=C2)C=C1
butyl(1H-indol-4-yl)methylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01006328-1g |
Butyl(1H-indol-4-ylmethyl)amine |
944885-43-2 | 95% | 1g |
¥3717.0 | 2024-04-17 | |
| Enamine | EN300-161385-0.25g |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 0.25g |
$683.0 | 2023-02-17 | ||
| Enamine | EN300-161385-0.1g |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 0.1g |
$653.0 | 2023-02-17 | ||
| Enamine | EN300-161385-2.5g |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 2.5g |
$1454.0 | 2023-02-17 | ||
| Enamine | EN300-161385-0.5g |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 0.5g |
$713.0 | 2023-02-17 | ||
| Enamine | EN300-161385-1000mg |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 1000mg |
$628.0 | 2023-09-23 | ||
| Enamine | EN300-161385-100mg |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 100mg |
$553.0 | 2023-09-23 | ||
| Enamine | EN300-161385-2500mg |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 2500mg |
$1230.0 | 2023-09-23 | ||
| Ambeed | A1048543-1g |
Butyl(1H-indol-4-ylmethyl)amine |
944885-43-2 | 95% | 1g |
$541.0 | 2024-04-15 | |
| Enamine | EN300-161385-10.0g |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 10.0g |
$3191.0 | 2023-02-17 |
butyl(1H-indol-4-yl)methylamine 関連文献
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
944885-43-2 (butyl(1H-indol-4-yl)methylamine) 関連製品
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
推奨される供給者
Amadis Chemical Company Limited
(CAS:944885-43-2)butyl(1H-indol-4-yl)methylamine

清らかである:99%
はかる:1g
価格 ($):487.0